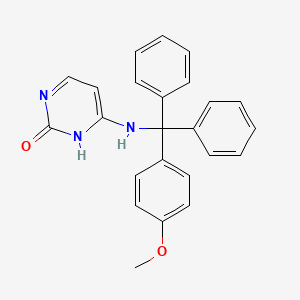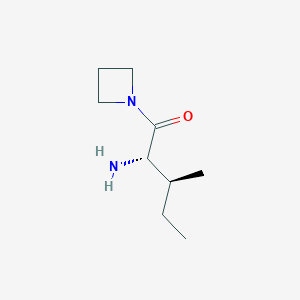
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one is a chiral compound with a unique structure that includes an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one can be achieved through various synthetic routes. One common method involves the reaction of (2S,3S)-3-amino-2-methyl-1,3-diphenylpropan-1-ol with triethylamine and methanesulfonyl chloride in a basic medium . Another approach includes the reaction of threo-3-bromo-1,2-epoxybutane with diphenylmethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological context. The pathways involved often include key metabolic and signaling routes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid
- (2S,3S)-3-azido-2-hydroxymethyl-4-oxo-azetidin-1-yl-acetic acid
Uniqueness
What sets (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one apart from similar compounds is its specific chiral configuration and the presence of the azetidine ring.
Eigenschaften
CAS-Nummer |
192821-31-1 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-3-7(2)8(10)9(12)11-5-4-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
ZAYUDVRLLCITKZ-YUMQZZPRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC1)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
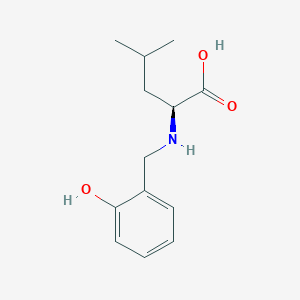
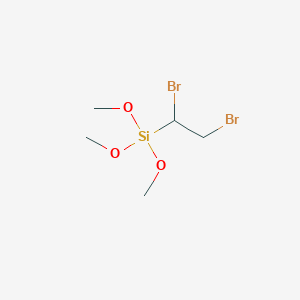
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

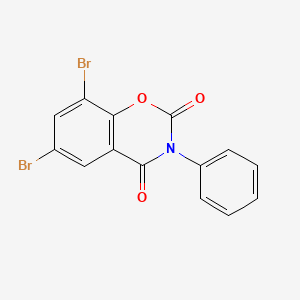

![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
